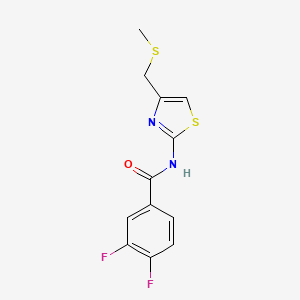

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMF-TB and is synthesized through a specific method. DMF-TB has been shown to have a mechanism of action that targets specific biochemical pathways, resulting in various physiological effects.

Applications De Recherche Scientifique

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide array of biological activities, making them crucial in medicinal chemistry. The benzothiazole nucleus is foundational in several biologically active compounds, demonstrating antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. These derivatives have been incorporated into the molecular structures of numerous potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, showcasing the benzothiazole skeleton's significant role in therapeutic agent development (Sumit, Arvind Kumar, & A. Mishra, 2020).

Benzothiazoles in Synthetic Applications

Benzothiazoles are not only important in medicinal chemistry but also play a vital role in synthetic chemistry. Their involvement in the synthesis of various compounds, particularly those with potential pharmacological applications, highlights their versatility and utility in creating biologically active molecules. The synthesis and utility of benzothiazoles and their derivatives in producing compounds with significant biological activities are well-documented, demonstrating their potential in designing new therapeutic agents (M. Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents

Benzothiazole derivatives have also been investigated for their potential as antioxidant and anti-inflammatory agents. Research focusing on benzofused thiazole derivatives evaluated their in vitro antioxidant and anti-inflammatory activities, revealing compounds with significant anti-inflammatory activity and potential antioxidant capacity. Such studies underscore the therapeutic potential of benzothiazole derivatives in managing inflammatory conditions and oxidative stress, highlighting their importance in drug development (Dattatraya G. Raut et al., 2020).

Structural Activity Relationship in Medicinal Chemistry

The structural activity relationship (SAR) of benzothiazole derivatives in medicinal chemistry further emphasizes their significance. Benzothiazole compounds possess various pharmacological activities with minimal toxic effects, and their derivatives have shown enhanced activities. This demonstrates the benzothiazole scaffold's role as a critical moiety in medicinal chemistry, with applications across anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer treatments (M. Bhat & S. L. Belagali, 2020).

Propriétés

IUPAC Name |

3,4-difluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2OS2/c1-18-5-8-6-19-12(15-8)16-11(17)7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNZHGNTKNFGDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)

![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2382994.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2383006.png)

![N1-(3-methoxypropyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2383008.png)